molecular formula C17H14F3N5OS B2935091 2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole CAS No. 2034261-46-4

2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2935091
CAS No.: 2034261-46-4
M. Wt: 393.39
InChI Key: MRSDBVBWGROCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole is a chemical compound supplied for research purposes. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or personal use. Compounds featuring a piperazine moiety, like this one, are of significant interest in medicinal chemistry and drug discovery efforts . The structure incorporates both a benzothiazole ring and a trifluoromethyl-substituted pyrimidine, functional groups that are frequently explored in the development of pharmacologically active molecules. The specific biological activity and research applications for this compound are areas for ongoing investigation by qualified researchers. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity and quality.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5OS/c18-17(19,20)13-9-14(22-10-21-13)24-5-7-25(8-6-24)16(26)15-23-11-3-1-2-4-12(11)27-15/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSDBVBWGROCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the introduction of the pyrimidine ring via a coupling reaction. The trifluoromethyl group is usually introduced through a selective fluorination reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of catalysts to enhance reaction efficiency and the implementation of continuous flow processes to scale up production. The choice of solvents and reaction conditions is critical to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Heterocycles

6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinoline
  • Structure: Replaces the benzothiazole ring with a quinoline system.
  • Implications: Quinoline’s extended aromatic system may enhance π-π stacking interactions but reduce solubility compared to benzothiazole. No direct activity data are available, though similar piperazine-pyrimidine motifs suggest overlapping synthetic strategies (e.g., palladium-catalyzed amination) .
4-({6-[2-[(2-Piperidin-1-ylethyl)amino]-6-(trifluoromethyl)pyridin-3-yl]pyrimidin-4-yl}oxy)-1,3-benzothiazol-2-amine (Compound J)
  • Structure: Contains a benzothiazole-2-amine linked to a pyridinylpyrimidinyloxy group and a piperidineethylamino side chain.
  • Implications: The additional basic piperidineethylamino group may improve cell permeability but increase metabolic susceptibility.

Trifluoromethylpyrimidine-Containing Compounds

Spirocyclic Diazaspiro Derivatives (EP 4 374 877 A2)
  • Examples: 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide 7-(2,3-Difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide
  • Structure : Incorporate spirocyclic diazaspiro cores and additional fluorinated aryl groups.
  • Implications: Increased structural complexity may enhance target specificity but complicate synthesis.

Fluorobenzyl Piperazine Derivatives

[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives
  • Structure : Piperazine linked to a 4-fluorobenzyl group via a carbonyl.
  • Implications : The fluorobenzyl moiety increases lipophilicity and may influence blood-brain barrier penetration. However, the absence of a pyrimidine ring limits direct comparison to the target compound’s electronic profile .

Heterocyclic Hybrid Systems

Pyrazolo[4,3-e]thiadiazolo[3,2-a]pyrimidin-4-ones
  • Structure : Fused pyrazole-thiadiazole-pyrimidine tricyclic systems.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole Benzothiazole Piperazine-carbonyl, 6-(trifluoromethyl)pyrimidin-4-yl ~424.3 (estimated) High lipophilicity, modular synthesis
6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinoline Quinoline Piperazine-carbonyl, 6-(trifluoromethyl)pyrimidin-4-yl ~434.4 (estimated) Enhanced π-π stacking, reduced solubility
Compound J Benzothiazole-2-amine Pyridinylpyrimidinyloxy, piperidineethylamino ~567.5 (estimated) Improved permeability, metabolic liability
Spirocyclic Diazaspiro Derivatives Diazaspiro[3.5/4.5] Trifluoromethylpyrimidine, fluorinated aryl, hydroxyl ~850–900 High specificity, synthetic complexity

Key Observations

  • Structural Flexibility vs. Specificity : The target compound’s benzothiazole-piperazine scaffold offers synthetic versatility, while spirocyclic derivatives (e.g., EP 4 374 877 A2) prioritize conformational rigidity for target engagement .
  • Role of Trifluoromethylpyrimidine : This group is conserved across multiple analogs, suggesting its critical role in hydrophobic interactions and metabolic stability .
  • Synthetic Challenges : Piperazine coupling (e.g., Boc deprotection in ) and palladium-mediated reactions are common, but spirocyclic systems require advanced methodologies .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the piperazine-pyrimidine-benzothiazole scaffold in this compound?

  • Methodological Answer : The synthesis involves multi-step reactions focusing on coupling the piperazine, pyrimidine, and benzothiazole moieties. A critical step is the palladium-catalyzed amination to introduce the trifluoromethylpyrimidine group (e.g., coupling 1-bromo-2-(trifluoromethyl)benzene with tert-butyl piperazine-1-carboxylate) . Subsequent Boc deprotection (using HCl) and acylative coupling with benzothiazole derivatives are performed. For example, methyl 2-chloro-6-methylpyrimidine-4-carboxylate can react with piperazine intermediates to form ester intermediates, followed by saponification (LiOH) to yield carboxylic acid derivatives .
  • Key Considerations : Optimize reaction temperature (e.g., 50–80°C for amination) and solvent choice (DCM or THF) to enhance yield. Monitor intermediates via TLC and purify via flash chromatography or crystallization .

Q. Which spectroscopic and analytical techniques are essential for structural validation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, piperazine protons appear as broad singlets (δ 2.5–3.5 ppm), while trifluoromethyl groups are identified via ¹⁹F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (EI or ESI) verifies molecular weight (e.g., m/z 365.3 g/mol for analogous compounds) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in piperazine derivatives with trifluoromethyl groups .
    • Data Interpretation : Compare experimental NMR shifts (e.g., aromatic protons in benzothiazole at δ 7.5–8.5 ppm) with computational predictions (PubChem data) .

Advanced Research Questions

Q. How can researchers address low yields in the palladium-catalyzed amination step during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd(OAc)₂ or Pd₂(dba)₃ with ligands like Xantphos to improve catalytic efficiency .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Evidence shows DCM/Et₂O mixtures enhance crystallinity .
  • Reaction Monitoring : Employ GC-MS or in-situ IR to detect byproducts (e.g., dehalogenation side reactions). Adjust equivalents of diisopropylethylamine (DIPEA) to minimize base-induced degradation .
    • Case Study : In analogous syntheses, increasing catalyst loading from 5 mol% to 10 mol% improved yields from 45% to 72% .

Q. What strategies resolve contradictions in reported biological activities of similar piperazine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing trifluoromethyl with nitro or methoxy groups) and assay against target enzymes (e.g., kinases, PDEs). For example, fluorobenzyl-piperazine fragments show varying IC₅₀ values (0.1–10 μM) depending on substitution patterns .
  • Assay Standardization : Use isogenic cell lines and control compounds (e.g., imatinib for kinase inhibition) to minimize variability .
  • Meta-Analysis : Compare published IC₅₀ values with computational docking models (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with pyrimidine N1) .
    • Example : Discrepancies in antimicrobial activity of pyrazole-piperazine hybrids were resolved by standardizing MIC testing protocols across labs .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or MOE to simulate binding to target proteins (e.g., kinase ATP-binding pockets). Focus on π-π stacking between benzothiazole and tyrosine residues .
  • ADMET Prediction : Apply SwissADME to optimize logP (aim for 2–4) and reduce CYP450 inhibition risks (e.g., avoid methyl groups on piperazine) .
  • Dynamic Simulations : Perform MD simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
    • Case Study : Docking studies revealed that replacing benzothiazole with thiadiazole improved selectivity for RET kinase by 15-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.